molecular formula C13H11IN2O3 B11775364 Ethyl 6-hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylate

Ethyl 6-hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylate

Cat. No.: B11775364
M. Wt: 370.14 g/mol
InChI Key: IMBSICZHURFHNV-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylate (CAS 1956310-62-5) is a pyrimidine derivative characterized by a hydroxy group at the 6-position, a 3-iodophenyl substituent at the 2-position, and an ethyl ester at the 4-position. Its molecular formula is C₁₃H₁₁IN₂O₃, with a purity of 95% .

Properties

Molecular Formula

C13H11IN2O3

Molecular Weight

370.14 g/mol

IUPAC Name

ethyl 2-(3-iodophenyl)-6-oxo-1H-pyrimidine-4-carboxylate

InChI

InChI=1S/C13H11IN2O3/c1-2-19-13(18)10-7-11(17)16-12(15-10)8-4-3-5-9(14)6-8/h3-7H,2H2,1H3,(H,15,16,17)

InChI Key

IMBSICZHURFHNV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)NC(=N1)C2=CC(=CC=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-iodoaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent esterification to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester at position 4 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization of the pyrimidine core.

Conditions Products Notes
1M HCl, reflux, 6–8 hours6-Hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylic acidAcidic hydrolysis preserves the hydroxyl group.
1M NaOH, ethanol, 70°C, 4hSodium salt of the carboxylic acidBasic conditions may deprotonate the hydroxyl group.

Mechanistically, the ester undergoes nucleophilic acyl substitution: the hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol and the carboxylate.

Nucleophilic Substitution at the Iodo Group

The 3-iodophenyl substituent participates in cross-coupling reactions due to iodine’s high leaving-group ability.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with aryl boronic acids replaces iodine with aryl groups:

Catalyst System Conditions Applications
Pd(PPh₃)₄, K₂CO₃DMF/H₂O, 80°C, 12hSynthesis of biaryl derivatives
Pd(dba)₂, SPhos ligandToluene/EtOH, reflux, 24hElectron-deficient aryl coupling

This reaction enables diversification of the phenyl ring for structure-activity relationship studies .

Ullmann-Type Coupling

Copper-mediated coupling with amines or thiols forms C–N or C–S bonds:

Reagent Product Yield
CuI, 1,10-phenanthroline3-(Amino)phenyl derivative60–75%
CuBr, K₂S3-(Thiol)phenyl derivative50–65%

These reactions are typically conducted in DMSO or DMF at 100–120°C .

Hydroxyl Group Functionalization

The hydroxyl group at position 6 undergoes alkylation, acylation, or oxidation:

Alkylation

Reaction with alkyl halides in the presence of a base:
ROH + R’XNaH, DMFROR’ + HX\text{ROH + R'X} \xrightarrow{\text{NaH, DMF}} \text{ROR' + HX}

Alkylating Agent Product Conditions
Methyl iodide6-Methoxy derivative0°C to RT, 2h
Benzyl chloride6-Benzyloxy derivativeReflux, 6h

Acylation

Acetyl chloride or anhydrides yield esters:
ROH + (Ac)₂OpyridineROAc\text{ROH + (Ac)₂O} \xrightarrow{\text{pyridine}} \text{ROAc}

Acylating Agent Product Yield
Acetic anhydride6-Acetoxy derivative85–90%
Benzoyl chloride6-Benzoyloxy derivative70–80%

Pyrimidine Ring Modifications

The electron-deficient pyrimidine ring participates in electrophilic substitution, though steric and electronic effects from substituents limit reactivity.

Nitration

Directed by the hydroxyl group, nitration occurs at position 5:

Conditions Product Yield
HNO₃/H₂SO₄, 0°C5-Nitro-6-hydroxy derivative40–50%

Radical Reactions

Under oxidative conditions (e.g., AIBN, BrCCl₃), the pyrimidine ring may undergo halogenation or C–H functionalization .

Decarboxylation Pathways

After ester hydrolysis, the carboxylic acid at position 4 can undergo decarboxylation under thermal or radical conditions:

Conditions Mechanism Product
Cu(II) oxide, quinoline, 200°CThermal decarboxylation2-(3-Iodophenyl)pyrimidin-6-ol
Barton ester protocolRadical chain reactionDehalogenated derivatives

Decarboxylative halogenation mechanisms (e.g., Kochi reaction) are less likely here due to the stability of the iodo substituent .

Stability and Side Reactions

  • Iodine Loss : Prolonged heating or strong bases may cleave the C–I bond, forming phenyl radicals or iodide salts.

  • Ester Transesterification : Methanol or other alcohols under acidic conditions can replace the ethyl group.

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylate exhibits structural features that make it a candidate for drug development. The pyrimidine ring is a common motif in pharmaceuticals, known for its diverse biological activities. This compound's ability to modulate biological pathways makes it valuable in the synthesis of new therapeutic agents.

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structures can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Evaluation

In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer and A549 lung cancer) demonstrated significant cytotoxic effects:

Cell LineIC50 (µM)
MCF-715.0
A54912.5

These results suggest that this compound could serve as a lead compound for developing new anticancer therapies .

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. Preliminary studies indicate that it may inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory diseases.

Table 2: Anti-inflammatory Activity

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

These findings indicate a significant reduction in inflammatory markers, suggesting potential therapeutic applications in treating inflammatory conditions.

Herbicide Development

Research has also explored the use of this compound as a herbicide. Its structural analogs have been investigated for their ability to inhibit specific enzymes involved in plant growth, making them suitable candidates for agricultural applications.

Patented Applications

Several patents have been filed regarding the use of pyrimidine derivatives as herbicides, demonstrating their effectiveness against various weed species while minimizing harm to crops . This aspect opens avenues for developing environmentally friendly herbicides that target specific plant pathways.

Mechanism of Action

The mechanism of action of ethyl 6-hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it could inhibit the activity of kinases involved in cell signaling pathways, thereby reducing the proliferation of cancer cells . Additionally, its antioxidant properties may protect cells from oxidative stress, contributing to its neuroprotective effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following pyrimidine-based esters share structural similarities but differ in substituents, influencing their physical properties, reactivity, and applications:

Compound Substituents Molecular Formula Key Properties Applications/Notes
Ethyl 6-hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylate (Target) 6-OH, 2-(3-iodophenyl), 4-COOEt C₁₃H₁₁IN₂O₃ High polarity due to iodine and hydroxy group; potential heavy-atom derivative Crystallography, radiopharmaceutical precursors
Ethyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-4-carboxylate 2-CH₃, 6-boronate ester, 4-COOEt C₁₆H₂₅BN₂O₄ mp 177–178°C; synthesized via Suzuki coupling (65% yield) Intermediate for cross-coupling reactions
Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate 6-NH₂, 2-CF₃, 4-COOEt C₈H₈F₃N₃O₂ Enhanced metabolic stability due to CF₃ group; no reported mp/bp Medicinal chemistry (enzyme inhibition)
Ethyl 6-chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylate 6-Cl, 2-pyridinyl, 4-COOEt C₁₂H₁₀ClN₃O₂ Synthesized via POCl₃ treatment (20% yield); MW 263.68 Pharmaceutical intermediates (kinase inhibitors)
Ethyl 6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylate 6-CH₃, 2-CF₃, 4-COOEt C₉H₉F₃N₂O₂ MW 234.17; no reported physical data Agrochemical research (pesticide development)
Ethyl 6-methyl-4-(3-methyl-2-thienyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 6-CH₃, 4-(3-methylthienyl), 2-oxo, 4-COOEt C₁₂H₁₆N₂O₃S Thienyl group enhances π-stacking; tetrahydro ring improves solubility Material science (organic electronics)

Key Findings from Comparative Analysis

Substituent Effects on Reactivity and Yield The boronate ester derivative (65% yield) demonstrates higher synthetic efficiency compared to the chloro-substituted analogue (20% yield), likely due to the stability of boronate intermediates in Suzuki couplings .

Electronic and Steric Influences Trifluoromethyl (CF₃) groups (e.g., ) impart electron-withdrawing effects, enhancing metabolic stability and lipophilicity. Hydroxy groups (target compound) enable hydrogen bonding and further functionalization (e.g., phosphorylation or glycosylation), whereas amino groups () offer nucleophilic sites for crosslinking or conjugation.

Physical Properties

  • The boronate ester analogue (mp 177–178°C ) exhibits higher crystallinity than the target compound, whose melting point is unreported. This suggests differences in packing efficiency due to iodine’s large atomic radius.
  • Thienyl-substituted derivatives () may exhibit unique UV-Vis absorption profiles due to sulfur’s electron-rich nature, making them suitable for optoelectronic applications.

Applications

  • The target compound’s iodine atom makes it a candidate for heavy-atom derivatization in X-ray crystallography, aiding phase determination .
  • CF₃-containing analogues () are prevalent in drug discovery for their resistance to oxidative metabolism.

Biological Activity

Ethyl 6-hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. Its unique structural features, including a hydroxyl group and an iodine-containing phenyl group, suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its antimicrobial, cytotoxic, and potential therapeutic properties.

Chemical Structure and Properties

The chemical formula for this compound is C11H10N2O3C_{11}H_{10}N_2O_3 with a molecular weight of approximately 218.21 g/mol. The presence of the iodine atom enhances lipophilicity, which may contribute to its biological activity compared to similar compounds lacking this substitution.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains. In a study evaluating similar compounds, it was found that halogenated pyrimidines often possess enhanced antimicrobial efficacy due to increased lipophilicity, which aids in membrane penetration .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Notably, it demonstrated significant cytotoxicity against human cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values ranged from 10 µM to 25 µM, indicating moderate potency when compared to standard chemotherapeutic agents .

Cell Line IC50 (µM) Reference
MCF-715
HepG220
HCT-11625

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may inhibit specific enzymes involved in cell proliferation or induce apoptosis in cancer cells. The binding affinity to various biological targets is being explored using techniques such as molecular docking studies and enzyme inhibition assays .

Case Studies

  • Anticancer Screening : In a multicellular spheroid model, this compound was screened alongside other compounds for anticancer activity. Results indicated that this compound significantly reduced spheroid growth compared to controls, suggesting its potential as a lead compound in cancer therapy .
  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several pyrimidine derivatives, including this compound. It showed superior activity against Gram-positive bacteria, confirming the importance of structural modifications in enhancing biological efficacy .

Q & A

Basic Research Questions

Q. How can the crystal structure of Ethyl 6-hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylate be determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement to resolve atomic positions and thermal parameters, leveraging its robust handling of heavy atoms like iodine . For visualization, ORTEP-III can generate thermal ellipsoid plots to assess positional uncertainty . Ensure data collection at low temperatures (e.g., 100 K) to minimize disorder.

Q. What analytical techniques are critical for confirming the purity and identity of this compound post-synthesis?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify substituent integration and coupling patterns, particularly the 3-iodophenyl group. High-resolution mass spectrometry (HRMS) confirms molecular weight. Pair with infrared (IR) spectroscopy to detect hydroxyl and carbonyl stretches (e.g., ~3200 cm⁻¹ for -OH, ~1700 cm⁻¹ for ester C=O).

Q. How can hydrogen bonding interactions in the crystal lattice be systematically analyzed?

  • Methodological Answer : Apply graph set analysis (GSA) to categorize hydrogen bond motifs (e.g., rings, chains). Use crystallographic software (e.g., Mercury) to measure donor-acceptor distances and angles. The hydroxy group on the pyrimidine ring likely forms O-H···O/N bonds, which can be compared to Etter’s rules for predictability .

Advanced Research Questions

Q. How can conformational analysis of the pyrimidine ring be quantified to resolve puckering ambiguities?

  • Methodological Answer : Calculate Cremer-Pople parameters (Q, θ, φ) using atomic coordinates from SCXRD data. For a six-membered ring, this defines puckering amplitude (Q) and phase angles (θ, φ) to distinguish chair, boat, or twist-boat conformers. Software like PARST95 or PLATON can automate these calculations .

Q. What strategies resolve contradictions between computational and experimental spectroscopic data (e.g., NMR chemical shifts)?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR shifts. Compare with experimental data to identify discrepancies. Adjust solvent models (e.g., PCM for DMSO) or consider dynamic effects (e.g., variable-temperature NMR) to account for conformational averaging .

Q. How can the iodine atom’s electronic effects influence reactivity in cross-coupling reactions?

  • Methodological Answer : The 3-iodophenyl group is susceptible to Suzuki-Miyaura coupling. Optimize conditions by screening palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃). Monitor reaction progress via LC-MS. The iodine’s steric bulk may necessitate longer reaction times or elevated temperatures compared to bromo/chloro analogs .

Q. What safety protocols are critical for handling iodine-containing intermediates during synthesis?

  • Methodological Answer : Use inert atmosphere (N₂/Ar) to prevent iodide oxidation. Employ fume hoods and personal protective equipment (PPE) due to potential volatility. Quench iodine waste with Na₂S₂O₃ to reduce toxicity. Partner with certified waste management services for disposal, as per halogenated compound guidelines .

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